molecular formula C19H22N2O5S B2862076 Methyl 4-({[5-hydroxy-3-(thiophen-3-yl)pentyl]carbamoyl}formamido)benzoate CAS No. 2097925-50-1

Methyl 4-({[5-hydroxy-3-(thiophen-3-yl)pentyl]carbamoyl}formamido)benzoate

Cat. No.: B2862076
CAS No.: 2097925-50-1
M. Wt: 390.45
InChI Key: NSNRVCZCFFFAAT-UHFFFAOYSA-N
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Description

Methyl 4-({[5-hydroxy-3-(thiophen-3-yl)pentyl]carbamoyl}formamido)benzoate is a synthetic benzoate ester derivative featuring a thiophene-containing pentyl chain, a carbamoylformamido linker, and a methyl ester group. Its structure combines aromatic, heterocyclic, and amide functionalities, making it a candidate for pharmaceutical or materials science applications.

Properties

IUPAC Name

methyl 4-[[2-[(5-hydroxy-3-thiophen-3-ylpentyl)amino]-2-oxoacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-26-19(25)14-2-4-16(5-3-14)21-18(24)17(23)20-9-6-13(7-10-22)15-8-11-27-12-15/h2-5,8,11-13,22H,6-7,9-10H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSNRVCZCFFFAAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCCC(CCO)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-({[5-hydroxy-3-(thiophen-3-yl)pentyl]carbamoyl}formamido)benzoate is a complex organic compound notable for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Synthesis

The compound features a thiophene ring , a carbamate group , and an amido linkage , contributing to its unique biological properties. The synthesis typically involves multiple steps, starting with the preparation of thiophene derivatives followed by functionalization to introduce the carbamate and amido groups.

Synthesis Overview

  • Preparation of Thiophene Derivative : The initial step involves synthesizing the thiophene compound.
  • Functionalization : Subsequent reactions introduce the carbamate and amido functionalities.
  • Purification : The final product is purified through recrystallization or chromatography.

This compound exhibits its biological effects primarily through interactions with specific molecular targets, including enzymes and receptors. This interaction can modulate various physiological processes, leading to significant therapeutic outcomes.

Antimicrobial Activity

Research indicates that derivatives of this compound show promising antimicrobial activity against various pathogens:

  • Gram-positive bacteria : Effective against strains like Micrococcus luteus.
  • Gram-negative bacteria : Displayed activity against Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MIC) reported around 0.21 µM for some derivatives .

Cytotoxicity Studies

Cytotoxicity assays using human cell lines (e.g., HaCaT keratinocytes) have demonstrated that certain derivatives do not exhibit significant cytotoxic effects at concentrations below 20 µM, suggesting a favorable safety profile for potential therapeutic applications .

Study on Antimicrobial Efficacy

A study evaluated several derivatives of this compound for their antimicrobial properties. The findings revealed:

  • Compound 3g showed potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli.
  • Molecular docking studies indicated strong binding interactions with target enzymes, suggesting a mechanism similar to established antibiotics like ciprofloxacin .

Research Findings

CompoundTarget PathogenMIC (µM)Notes
3gPseudomonas aeruginosa0.21High activity; comparable to ciprofloxacin
3gEscherichia coli0.21Effective against clinical strains
-Micrococcus luteus-Selective action observed

Pharmacokinetic Properties

In silico assessments of the pharmacokinetic properties of this compound derivatives suggest favorable drug-like characteristics, including:

  • Adequate solubility
  • Good permeability across biological membranes
  • Acceptable metabolic stability

These properties are crucial for the development of effective therapeutic agents.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural and functional attributes are compared below with similar benzoate derivatives and heterocyclic compounds.

Structural Features
Compound Name (Example) Core Structure Key Substituents Functional Differences
Target Compound Methyl benzoate - 5-hydroxy-3-(thiophen-3-yl)pentyl chain
- Carbamoylformamido linker
Unique thiophene and hydroxy-pentyl combination
Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) Ethyl benzoate - Pyridazin-3-yl phenethylamino group Pyridazine ring (electron-deficient) vs. thiophene
Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate (I-6473) Ethyl benzoate - 3-Methylisoxazol-5-yl phenethoxy group Isoxazole (oxygen-rich) vs. thiophene
Benzyl 4-chloro-3-[4-(2-methoxy-2-oxoethoxy)benzamido]benzoate Benzyl benzoate - Chlorophenyl group
- Methoxyacetoxy benzamido linker
Chlorine substituent; ester vs. amide linker

Key Observations :

  • Ester vs. Amide Linkers: Unlike I-6473 and I-6230, the target compound employs a carbamoylformamido linker, which may enhance conformational rigidity and hydrogen-bonding capacity compared to ether or amino linkers .
  • Solubility : The 5-hydroxy group in the pentyl chain likely improves aqueous solubility relative to purely hydrophobic analogs like I-6473 .

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